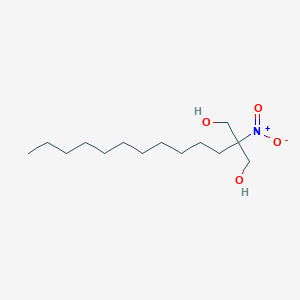

2-Nitro-2-undecylpropane-1,3-diol

Description

Propriétés

IUPAC Name |

2-nitro-2-undecylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(12-16,13-17)15(18)19/h16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKBLFCZOWRFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CO)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597216 | |

| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145277-31-2 | |

| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 Nitro 2 Undecylpropane 1,3 Diol

Reactivity Profiles of the Nitro Group

The conversion of the nitro group in 2-Nitro-2-undecylpropane-1,3-diol to an amino group, yielding 2-amino-2-undecylpropane-1,3-diol, is a key transformation. This reduction can be achieved through various methods, with catalytic hydrogenation being a prominent approach.

Catalytic Hydrogenation: This is a widely used method for reducing both aliphatic and aromatic nitro compounds to their corresponding amines. commonorganicchemistry.com Common catalysts for this process include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org While effective, Pd/C can also hydrogenate other functional groups, requiring careful control of reaction conditions. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel is often a preferred alternative. commonorganicchemistry.com The presence of additives like vanadium compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com

Metal-Based Reductions: The use of iron (Fe) or zinc (Zn) in acidic media, such as acetic acid, offers a milder alternative for the reduction of nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com Similarly, tin(II) chloride (SnCl₂) provides a mild reduction pathway. commonorganicchemistry.com For aliphatic nitro compounds specifically, lithium aluminum hydride (LiAlH₄) is an effective reducing agent. commonorganicchemistry.com

The table below summarizes common reagents for the reduction of nitro groups.

| Reagent | Substrate Scope | Key Features |

| H₂/Pd/C | Aliphatic & Aromatic Nitro Groups | Highly efficient but may reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Aliphatic & Aromatic Nitro Groups | Useful when avoiding dehalogenation is necessary. commonorganicchemistry.com |

| Fe/Acid | Nitro Groups | Mild conditions, tolerant of other reducible groups. commonorganicchemistry.com |

| Zn/Acid | Nitro Groups | Mild conditions, tolerant of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Nitro Groups | Mild reduction conditions. commonorganicchemistry.com |

| LiAlH₄ | Aliphatic Nitro Groups | Effective for aliphatic nitro compounds. commonorganicchemistry.com |

The strong electron-withdrawing nature of the nitro group significantly impacts the molecule's stability and reactivity. nih.gov This effect can increase the acidity of nearby protons and influence the molecule's thermal stability. Studies on various nitroalkanes have shown that they are high-energy materials that can undergo exothermic decomposition at elevated temperatures. acs.org The presence of the nitro group can also lead to dipole-dipole interactions between molecules. researchgate.net

Furthermore, the nitro group can activate the molecule for nucleophilic substitution reactions. nih.govnih.gov In certain contexts, the nitro group itself can act as a leaving group in substitution reactions. nih.gov The photochemical properties of nitroarenes have also been explored, showcasing their potential in various light-mediated transformations. rsc.org

Functional Group Transformations of Hydroxyl Moieties

The two primary hydroxyl groups of the 1,3-diol are key sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

The oxidation of the primary hydroxyl groups in 2-Nitro-2-undecylpropane-1,3-diol can lead to the formation of aldehydes or carboxylic acids, depending on the oxidant and reaction conditions.

Selective Oxidation to Aldehydes: Achieving selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a common challenge in organic synthesis. acs.orgacs.org Reagents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes. youtube.com Systems employing N-oxoammonium salts, such as those derived from 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), are highly effective for this transformation, often exhibiting high chemoselectivity for primary over secondary alcohols. acs.orgacs.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents can convert the primary alcohols directly to carboxylic acids. rsc.org For instance, an iron-based catalyst system has been shown to oxidize primary alcohols to carboxylic acids. rsc.org

Enzymatic Oxidation: Biocatalysts like flavoprotein alcohol oxidases offer a green alternative for the selective oxidation of diols. nih.gov These enzymes can catalyze double and triple oxidations on diols, leading to the formation of lactones or hydroxy acids, depending on the substrate's structure. nih.gov

The following table outlines various oxidizing agents and their typical products when reacting with primary alcohols.

| Oxidizing Agent/System | Typical Product | Notes |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Commonly used for selective oxidation. youtube.com |

| TEMPO/N-Chlorosuccinimide | Aldehyde | High chemoselectivity for primary alcohols. acs.orgacs.org |

| Thymine/FeCl₃ | Carboxylic Acid | Solvent-free conditions. rsc.org |

| Flavoprotein Alcohol Oxidase | Lactone or Hydroxy Acid | Enzymatic, selective double/triple oxidation. nih.gov |

| o-Iodoxybenzoic acid (IBX) | Aldehyde | Selective oxidation without C-C bond cleavage in 1,2-diols. google.com |

The hydroxyl groups readily undergo esterification and etherification, providing pathways to a diverse range of derivatives.

Esterification: The reaction of the diol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields esters. chemicalbook.com This condensation reaction is typically carried out at elevated temperatures. chemicalbook.com For sterically hindered alcohols, specific protocols may be required, such as the use of benzotriazole (B28993) esters or the Yamaguchi esterification. rsc.orgresearchgate.netorganic-chemistry.org The use of catalysts like tin and titanium compounds can facilitate the esterification process, particularly in the synthesis of polyesters. google.com

Etherification: The formation of ethers from 2-Nitro-2-undecylpropane-1,3-diol can be achieved through various methods, including Williamson ether synthesis. The synthesis of polyethers from diols like 2-methyl-1,3-propanediol (B1210203) has been demonstrated using etherification catalysts at elevated temperatures. google.com

Substitution Reactions and Halogenation of the Propanediol (B1597323) Scaffold

The hydroxyl groups of the propanediol can be replaced by other functional groups, such as halogens, through nucleophilic substitution reactions. These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. odinity.com

To be effective leaving groups, the hydroxyl groups must first be protonated or converted into a more suitable leaving group. bits-pilani.ac.in For example, reaction with a hydrohalic acid (like HBr or HCl) can lead to the formation of the corresponding dihalide. The use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also common methods for converting alcohols to alkyl halides.

Investigating Decomposition Pathways and By-product Formation

For tertiary nitroalkanes, such as the parent structure of 2-Nitro-2-undecylpropane-1,3-diol, theoretical studies on gas-phase pyrolysis suggest that the decomposition process can be initiated through three primary pathways: the concerted molecular elimination of HONO, nitro-nitrite isomerization, and the rupture of the C-NO2 bond. researchgate.net The relative importance of these pathways is temperature-dependent, with HONO elimination being more significant at lower temperatures and C-NO2 bond cleavage becoming more prominent at higher temperatures. researchgate.net

The presence of the hydroxyl groups in 2-Nitro-2-undecylpropane-1,3-diol can also influence its decomposition. For instance, in related nitro-diol compounds like 2-bromo-2-nitro-1,3-propanediol (bronopol), decomposition in aqueous solutions is known to be pH and temperature-dependent, leading to the liberation of formaldehyde (B43269). This occurs through a retro-nitroaldol reaction.

The long undecyl chain is expected to exert a significant steric influence on the molecule's reactivity. This steric hindrance may affect the rate of decomposition and the distribution of by-products. The bulky alkyl group could potentially stabilize the molecule by sterically shielding the nitro group from intermolecular interactions that could lead to decomposition.

Interactive Data Table: General Decomposition Pathways of Nitroalkanes

| Pathway | Description | Influencing Factors | Potential By-products |

| C-NO2 Bond Homolysis | The carbon-nitrogen bond breaks, forming an alkyl radical and nitrogen dioxide (NO2). | High temperatures | Alkyl radicals, NO2, and subsequent reaction products. |

| HONO Elimination | Elimination of a molecule of nitrous acid (HONO) from the nitroalkane. | Presence of α-hydrogens, temperature | Alkenes, HONO |

| Nitro-Nitrite Isomerization | The nitro group rearranges to a nitrite (B80452) group, which can then decompose. | Photochemical or thermal conditions | Alkoxy radicals, nitric oxide (NO) |

| Retro-Nitroaldol Reaction | Reversal of the nitroaldol reaction, leading to the cleavage of a C-C bond. | Basic conditions, presence of hydroxyl groups | Carbonyl compounds (e.g., formaldehyde), nitroalkanes |

It is important to note that the specific by-products from the decomposition of 2-Nitro-2-undecylpropane-1,3-diol have not been experimentally determined and reported in the literature. The information presented here is based on the established chemistry of related nitro compounds.

Mechanistic Studies of Photochemical Reactions of Related Nitro-Compounds

The photochemistry of nitro compounds is a rich and complex field, with reactions often proceeding through excited triplet states. tcichemicals.com The absorption of ultraviolet light can promote a nitroalkane to an excited state, which can then undergo a variety of transformations. While direct photochemical studies on 2-Nitro-2-undecylpropane-1,3-diol are absent from the literature, the behavior of other nitro compounds provides valuable mechanistic insights.

One common photochemical reaction of nitro compounds is photoreduction. This process typically involves the abstraction of a hydrogen atom by the excited nitro group from a suitable donor, such as a solvent molecule. This leads to the formation of a nitroso compound, which can be further reduced to a hydroxylamine or an amine.

Another significant photochemical pathway is the nitro-nitrite rearrangement, where the excited nitro group isomerizes to a nitrite group. This is often followed by the homolytic cleavage of the O-N bond to produce an alkoxy radical and nitric oxide (NO). The subsequent reactions of the alkoxy radical can lead to a variety of products, including carbonyl compounds and alcohols.

The presence of the long undecyl chain in 2-Nitro-2-undecylpropane-1,3-diol is likely to influence its photochemical behavior. The chain may affect the photophysical properties of the molecule, such as the lifetime of the excited state. Furthermore, the chain could provide an intramolecular source of hydrogen atoms for abstraction by the excited nitro group, potentially leading to cyclized products. However, without specific experimental data, these remain as plausible hypotheses based on general principles of photochemistry.

Interactive Data Table: Key Photochemical Reactions of Nitro Compounds

| Reaction Type | Mechanistic Steps | Common Products |

| Photoreduction | Excitation to triplet state, hydrogen abstraction from a donor. | Nitroso compounds, hydroxylamines, amines. |

| Nitro-Nitrite Rearrangement | Excitation followed by isomerization to a nitrite ester, then O-N bond cleavage. | Alkoxy radicals, nitric oxide (NO), carbonyl compounds. |

| C-N Bond Cleavage | Direct cleavage of the carbon-nitrogen bond in the excited state. | Alkyl radicals, nitrogen dioxide (NO2). |

The study of the photochemical reactions of 2-Nitro-2-undecylpropane-1,3-diol would be a valuable area for future research to elucidate the specific pathways and products for this particular molecule.

Theoretical and Computational Chemistry Applied to 2 Nitro 2 Undecylpropane 1,3 Diol Systems

Quantum Chemical Calculations for Reaction Pathway Analysis

The synthesis and potential degradation of 2-Nitro-2-undecylpropane-1,3-diol involve complex chemical transformations. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for mapping the intricate steps of these reactions. acs.org By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed.

For a molecule like 2-Nitro-2-undecylpropane-1,3-diol , key reaction pathways that could be investigated include its formation, typically through a Henry reaction (nitroaldol reaction), and its decomposition mechanisms. acs.orgrsc.org Analysis of the reaction pathways would provide critical data on reaction kinetics and thermodynamics, helping to optimize synthetic yields and understand the compound's stability. For instance, DFT calculations can elucidate whether a reaction proceeds through a one-step mechanism or involves intermediates. acs.org

Table 1: Hypothetical Data from Reaction Pathway Analysis of 2-Nitro-2-undecylpropane-1,3-diol

| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

| Formation (Henry Reaction) | Undecanal, Nitroethane, Formaldehyde (B43269) | Data not available | 2-Nitro-2-undecylpropane-1,3-diol | Data not available |

| Thermal Decomposition | 2-Nitro-2-undecylpropane-1,3-diol | Data not available | Various smaller molecules | Data not available |

| Oxidation | 2-Nitro-2-undecylpropane-1,3-diol, Oxidant | Data not available | Oxidized products | Data not available |

This table is for illustrative purposes only, demonstrating the type of data that would be generated from quantum chemical calculations. Actual values are not available in current literature.

Elucidation of Potential Energy Surfaces for Chemical Transformations

The potential energy surface (PES) provides a comprehensive landscape of all possible geometric arrangements of a molecule and their corresponding energies. For a chemical reaction, the path from reactants to products can be visualized as a trajectory across this surface. acs.org The lowest energy path represents the most likely reaction mechanism.

Mapping the PES for transformations of 2-Nitro-2-undecylpropane-1,3-diol would be essential for understanding its dynamic behavior. This would involve identifying stationary points, such as local minima (stable molecules and intermediates) and saddle points (transition states). acs.org The shape of the PES around the transition state can reveal important details about the reaction dynamics, such as the vibrational modes that are coupled to the reaction coordinate. acs.org

Molecular Modeling for Structure-Reactivity Relationship Prediction

Molecular modeling techniques can be used to predict how the structure of 2-Nitro-2-undecylpropane-1,3-diol influences its chemical reactivity. By calculating various molecular descriptors, such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges, researchers can gain insight into the molecule's reactive sites.

For example, the distribution of the molecular electrostatic potential on the surface of 2-Nitro-2-undecylpropane-1,3-diol would indicate the regions most susceptible to nucleophilic or electrophilic attack. The energies and shapes of the HOMO and LUMO orbitals would be crucial for predicting its behavior in pericyclic reactions or interactions with other molecules. This type of analysis is fundamental in establishing structure-reactivity relationships, which are vital for designing new molecules with desired properties.

Advanced Analytical Methodologies for Characterization and Trace Analysis

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to determining the molecular architecture of 2-Nitro-2-undecylpropane-1,3-diol, with each technique offering unique information about its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and proton frameworks within a molecule.

¹H NMR: In proton NMR analysis of 2-Nitro-2-undecylpropane-1,3-diol, the chemical shifts of protons are influenced by their local electronic environment. The protons of the two primary alcohol groups (CH₂OH) are expected to appear in the region of 3.4 to 4.5 ppm due to the deshielding effect of the adjacent oxygen atoms. openstax.orgpdx.edu The chemical environment of diols can influence these shifts; for instance, studies on various diols and alcohols in solvents like CDCl₃ and DMSO provide a basis for predicting these values. nih.govmodgraph.co.uk The long undecyl chain will present a series of overlapping multiplets in the typical aliphatic region (approximately 1.2-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR: The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their functionalization. The carbon atom bonded to the nitro group (C-2) is expected to be significantly deshielded, appearing in the range of 80-95 ppm. Carbons attached to hydroxyl groups (C-1 and C-3) typically resonate between 50 and 80 δ. openstax.orglibretexts.org The carbons of the undecyl chain will produce a series of signals in the aliphatic region (10-40 ppm). libretexts.orgoregonstate.edu The electronegativity of the nitro group influences the chemical shifts of nearby carbons. udel.edu

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for 2-Nitro-2-undecylpropane-1,3-diol

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Influencing Factors |

| CH₂OH (C1, C3) | ~3.5 - 4.0 | ~60 - 70 | Electronegativity of Oxygen |

| C-NO₂ (C2) | - | ~80 - 95 | Electronegativity of Nitro Group |

| CH₂ (undecyl) | ~1.2 - 1.6 | ~22 - 32 | Aliphatic Chain Environment |

| CH₃ (undecyl) | ~0.9 (triplet) | ~14 | Terminal Methyl Group |

| OH | Variable (broad) | - | Hydrogen Bonding, Solvent |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-Nitro-2-undecylpropane-1,3-diol. The presence of the nitro group gives rise to two strong and characteristic absorption bands. spectroscopyonline.com The asymmetrical stretching vibration of the N-O bond in nitroalkanes is typically observed near 1550 cm⁻¹, while the symmetrical stretch appears around 1365 cm⁻¹. orgchemboulder.com

The hydroxyl (-OH) groups of the diol moiety are also readily identified. A broad absorption band in the region of 3300-3600 cm⁻¹ is characteristic of O-H stretching, with the broadening resulting from intermolecular hydrogen bonding. openstax.org Additionally, a strong C-O stretching absorption is expected to appear around 1050 cm⁻¹. openstax.org

Interactive Data Table: Characteristic IR Absorption Frequencies for 2-Nitro-2-undecylpropane-1,3-diol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) orgchemboulder.com | Asymmetric Stretch | ~1550 | Strong |

| Nitro (NO₂) orgchemboulder.com | Symmetric Stretch | ~1365 | Strong |

| Hydroxyl (OH) openstax.org | O-H Stretch | ~3300-3600 | Strong, Broad |

| Alcohol (C-O) openstax.org | C-O Stretch | ~1050 | Strong |

| Alkyl (C-H) | C-H Stretch | ~2850-2960 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For long-chain alcohols like 2-Nitro-2-undecylpropane-1,3-diol, the molecular ion peak may be weak or absent due to rapid fragmentation. ntu.edu.sgjove.com

Two primary fragmentation pathways are characteristic of alcohols: alpha-cleavage and dehydration. openstax.orglibretexts.org Alpha-cleavage involves the breaking of a C-C bond adjacent to the hydroxyl group. ntu.edu.sglibretexts.org Dehydration results in the loss of a water molecule (M-18), a common feature in the mass spectra of alcohols. ntu.edu.sglibretexts.org The long undecyl chain can also undergo characteristic fragmentation, producing a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. The presence of the nitro group will also influence the fragmentation, potentially leading to the loss of NO₂ (46 mass units).

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation of 2-Nitro-2-undecylpropane-1,3-diol from complex mixtures, enabling its quantification and further analysis.

Gas Chromatography (GC) for Volatile Species Separation

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. The analysis of diols by GC can be challenging due to their polar hydroxyl groups, which can lead to peak tailing on conventional columns. sigmaaldrich.com To overcome this, derivatization of the hydroxyl groups, such as through silylation, is a common practice. nih.govpnas.org This process replaces the active hydrogens with less polar trimethylsilyl (B98337) groups, improving peak shape and volatility.

The choice of GC column is critical. While polar phases like polyethylene (B3416737) glycol are often used for polar analytes, modified acidic phases or non-polar phases like poly(dimethylsiloxane) can also be employed to minimize interactions with the hydroxyl groups and improve separation. sigmaaldrich.com GC coupled with mass spectrometry (GC-MS) is particularly effective, providing both separation and structural identification. jst.go.jpresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-performance liquid chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile compounds like 2-Nitro-2-undecylpropane-1,3-diol. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach for separating aliphatic nitro compounds and related substances. cdc.govscirp.org

The detection of 2-Nitro-2-undecylpropane-1,3-diol can be achieved using a UV detector, although the compound lacks a strong chromophore. More sensitive and specific detection can be accomplished by coupling HPLC with mass spectrometry (HPLC-MS). cdc.govnih.gov This hyphenated technique offers high selectivity and sensitivity, making it ideal for trace analysis in complex matrices. The optimization of mobile phase composition, such as the use of acetonitrile (B52724) and aqueous buffers, is crucial for achieving good separation. researchgate.net

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the absolute three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the packing of molecules within a crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

For a molecule like 2-Nitro-2-undecylpropane-1,3-diol, obtaining a single crystal suitable for XRD analysis is a critical prerequisite. The process can be challenging due to the compound's structure, which includes a long, flexible undecyl chain that can introduce conformational disorder and hinder the formation of a well-ordered crystal lattice. The two hydroxyl groups, however, can facilitate crystallization by forming a network of intermolecular hydrogen bonds.

While specific crystallographic data for 2-Nitro-2-undecylpropane-1,3-diol is not publicly available, the analysis of analogous nitro compounds demonstrates the type of information that XRD provides. For instance, the study of other organic nitro compounds yields detailed structural parameters. A representative example of data obtained from a single-crystal XRD analysis on a different nitro compound, γ-NTO (a new crystal form of 3-nitro-1,2,4-triazole-5-one), is presented below to illustrate the specificity of the results. rsc.org

Table 1: Representative Crystallographic Data for an Analogous Nitro Compound (γ-NTO). rsc.org Note: This data is for an illustrative analogous compound and not for 2-Nitro-2-undecylpropane-1,3-diol.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 10.134 |

| b (Å) | 5.568 |

| c (Å) | 15.011 |

| β (°) | 102.73 |

| Volume (ų) | 826.6 |

| Z (Molecules/unit cell) | 8 |

| Calculated Density (g cm⁻³) | 1.907 |

A successful XRD analysis of 2-Nitro-2-undecylpropane-1,3-diol would unambiguously confirm its molecular structure, providing definitive evidence of the connectivity of the undecyl group, the propane-1,3-diol backbone, and the nitro group at the central carbon. Furthermore, it would detail the intermolecular hydrogen-bonding network established by the diol's hydroxyl groups and any interactions involving the nitro group, which are fundamental to understanding the material's bulk physical properties.

Integration of Multi-Analytical Platforms for Complex System Analysis

The characterization and, particularly, the trace analysis of 2-Nitro-2-undecylpropane-1,3-diol in complex matrices such as environmental or industrial samples necessitate the use of integrated multi-analytical platforms. These platforms, often referred to as hyphenated techniques, combine the separation power of chromatography with the high sensitivity and specificity of detection methods like mass spectrometry. researchgate.net

Given the structure of 2-Nitro-2-undecylpropane-1,3-diol, which features a long hydrophobic alkyl chain and a polar head (diol and nitro groups), its analytical behavior is analogous to that of non-ionic surfactants. jocpr.com Therefore, methodologies developed for these surfactants are highly applicable. The most powerful and widely used integrated platform for this type of analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). jocpr.comshimadzu.comresearchgate.net

An integrated approach would typically involve:

Sample Preparation: A preliminary step such as solid-phase extraction (SPE) might be used to isolate the analyte from the matrix and concentrate it, enhancing detection sensitivity.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) would be employed for separation. A reversed-phase column (e.g., C18) is typically used, where a gradient elution with a mobile phase of water and an organic solvent (like methanol (B129727) or acetonitrile), often containing additives like ammonium (B1175870) formate (B1220265) or acetic acid, separates the analyte from other components. thermofisher.comlcms.cz This separation is crucial to mitigate matrix effects, where other compounds can interfere with the analyte's ionization, leading to signal suppression or enhancement. researchgate.net

Mass Spectrometric Detection: The eluent from the LC is directed into a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for such polar molecules, often forming protonated molecules [M+H]⁺ or adducts with salts present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. jocpr.comthermofisher.com The formation of specific adducts can be promoted to improve sensitivity and fragmentation patterns. thermofisher.com

Tandem Mass Spectrometry (MS/MS): For unambiguous identification and quantification at trace levels, tandem mass spectrometry (MS/MS) is the method of choice. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and the resulting product ions are detected. This process, particularly in modes like Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for detection at levels as low as nanograms per liter (ng/L). researchgate.net

Table 2: Illustrative Integrated Analytical Platform for Trace Analysis Note: This table represents a hypothetical, yet typical, setup based on established methods for analogous long-chain compounds. researchgate.netthermofisher.comlcms.cz

| Stage | Technique/Parameter | Description |

| Separation | UPLC/HPLC | Utilizes a C18 reversed-phase column. |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water containing additives (e.g., 0.2% acetic acid). lcms.cz | |

| Ionization | ESI (Electrospray Ionization) | Soft ionization suitable for polar, non-volatile molecules. Operates in positive or negative ion mode. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides structural confirmation and highly selective quantification. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Monitors a specific precursor-to-product ion transition for maximum sensitivity and specificity in complex matrices. researchgate.net |

The integration of these platforms allows for a comprehensive analytical workflow, enabling not only the positive identification of 2-Nitro-2-undecylpropane-1,3-diol but also its precise quantification at very low concentrations, which is essential for environmental monitoring or industrial quality control.

Biological Activities and Mechanistic Research Non Human and Non Clinical Contexts

Mechanistic Aspects of Antimicrobial Action

The antimicrobial properties of nitro compounds are well-documented, and while specific research on 2-Nitro-2-undecylpropane-1,3-diol is limited, the broader class of nitroaliphatic compounds provides a basis for understanding its potential mechanisms of action.

The nitro group (NO₂) is a critical functional group, or "pharmacophore," that confers significant biological activity to a molecule. nih.gov Its strong electron-withdrawing nature and ability to participate in redox reactions are central to its antimicrobial effects. nih.govresearchgate.net In many nitro-containing antimicrobial agents, the mechanism of action involves the reduction of the nitro group within the microbial cell. This process can generate toxic intermediates, such as nitroso and superoxide (B77818) species, which can then covalently bind to and damage essential cellular macromolecules like DNA, leading to cell death. nih.gov

The antimicrobial spectrum of nitro compounds is often related to the reducibility of the nitro group by different microbial species. frontiersin.org For a compound to be effective, it often needs to be "activated" through metabolic processes within the target microorganism. frontiersin.org This selective activation contributes to their efficacy against bacteria and fungi. The presence of the nitro group can also influence the molecule's polarity and electronic properties, which can enhance its interaction with microbial proteins and membranes. researchgate.net

While detailed studies on 2-Nitro-2-undecylpropane-1,3-diol are not extensively available, research on related compounds like 2-nitro-1-propanol (B1209518) has demonstrated inhibitory activity against food-borne pathogens such as Salmonella Typhimurium, Escherichia coli O157:H7, and Enterococcus faecalis. nih.gov This suggests that the core nitro-alcohol structure is a key contributor to the antimicrobial effect.

The broad-spectrum biocidal efficacy of nitro compounds can be attributed to their ability to target multiple cellular processes simultaneously. The generation of reactive intermediates following the reduction of the nitro group can lead to widespread cellular damage. nih.gov

A well-studied related compound, 2-bromo-2-nitropropane-1,3-diol (bronopol), exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov Its mechanism involves two distinct reactions with thiol-containing materials, such as the amino acid cysteine, which is crucial for protein function. nih.gov Under aerobic conditions, bronopol (B193717) catalytically oxidizes these thiols, leading to the formation of reactive oxygen species like superoxide and peroxide, which are bactericidal. nih.gov This process also likely results in the oxidation of intracellular thiols such as glutathione. nih.gov

While 2-Nitro-2-undecylpropane-1,3-diol lacks the bromo group of bronopol, the presence of the long undecyl alkyl chain would significantly increase its lipophilicity. This characteristic could enhance its ability to interact with and potentially disrupt microbial cell membranes. Studies on long-chain fatty alcohols have shown that their antibacterial activity is dependent on the length of their aliphatic carbon chain. nih.gov For instance, 1-nonanol, 1-decanol, and 1-undecanol (B7770649) exhibit both bactericidal and membrane-damaging activities. nih.gov Therefore, it is plausible that the undecyl chain of 2-Nitro-2-undecylpropane-1,3-diol contributes to its biocidal efficacy by facilitating its passage through or disruption of the lipid-rich cell membranes of bacteria and fungi, allowing the nitro group to exert its intracellular effects.

Immunomodulatory Activities of 2-Substituted 2-Aminopropane-1,3-diol Derivatives in Animal Models

Derivatives of 2-aminopropane-1,3-diol have demonstrated significant immunomodulatory properties in various animal models. These compounds, which are structurally related to 2-Nitro-2-undecylpropane-1,3-diol through the shared propanediol (B1597323) backbone, have been extensively studied for their potential in treating autoimmune diseases and preventing organ transplant rejection.

The foundational structure for this class of immunosuppressants is the symmetrical 2-alkyl-2-aminopropane-1,3-diol. acs.org Research into the structure-activity relationship of these compounds has shown that the length of the alkyl side chain is a critical determinant of their immunosuppressive potency. nih.gov A bell-shaped relationship has been observed, where both in vitro inhibitory activity on mouse allogeneic mixed lymphocyte reaction and in vivo prolongation of rat skin allograft survival are optimized at a C₁₅ side chain length. nih.gov Notably, tetradecyl, pentadecyl, and hexadecyl derivatives were found to be more effective than cyclosporin (B1163) A in prolonging rat skin allograft survival. acs.org

One of the most well-characterized derivatives is FTY720 (Fingolimod), which is a structural analogue of the natural product myriocin. nih.govresearchgate.net Myriocin, a fungal metabolite, is a potent inhibitor of serine palmitoyltransferase, a key enzyme in the biosynthesis of sphingolipids. researchgate.net This inhibition disrupts sphingolipid homeostasis, which is thought to be the basis of its immunosuppressive properties, leading to a reduction in T-lymphocyte populations. researchgate.net

FTY720, however, acts through a different, though related, mechanism. It is phosphorylated in vivo and then acts as a high-affinity agonist at sphingosine-1-phosphate (S1P) receptors, particularly S1P₁. nih.gov This interaction leads to the internalization of the receptor, which in turn inhibits the egress of lymphocytes from secondary lymphoid organs into the bloodstream and their subsequent recirculation to inflamed tissues. nih.gov This sequestration of lymphocytes prevents them from participating in inflammatory responses. nih.gov In animal models of multiple sclerosis, the efficacy of FTY720 has been linked to its effects on S1P₁ receptors on astrocytes in the central nervous system, highlighting a non-immunological component to its action. nih.gov

The development of these 2-substituted 2-aminopropane-1,3-diol derivatives, such as FTY720, from the lead compound myriocin, illustrates a successful strategy of structural simplification to create potent immunosuppressive agents. nih.gov The core 2-amino-1,3-propanediol (B45262) structure is essential for this activity. researchgate.net

| Compound/Derivative | Primary Mechanism of Immunomodulatory Action | Key Findings in Animal Models |

| Myriocin (ISP-I) | Inhibition of serine palmitoyltransferase, disrupting sphingolipid biosynthesis. researchgate.net | Suppresses immune function, particularly T-lymphocyte functions. researchgate.net |

| 2-Alkyl-2-aminopropane-1,3-diols | Varies with alkyl chain length; may differ from myriocin's direct enzyme inhibition. nih.gov | Prolonged rat skin allograft survival, with potency dependent on alkyl chain length (C₁₄, C₁₅, C₁₆ being highly effective). acs.orgnih.gov |

| FTY720 (Fingolimod) | Acts as an agonist at S1P receptors, leading to lymphocyte sequestration in lymphoid organs. nih.gov | Effective in animal models of transplantation and autoimmune diseases like multiple sclerosis. nih.govnih.gov |

Biochemical Pathways and Cellular Targets in Non-human Biological Systems

The biochemical pathways affected by 2-Nitro-2-undecylpropane-1,3-diol in non-human biological systems are likely centered around the metabolic activation of its nitro group. In microorganisms, nitroaromatic compounds are often bioactivated through enzymatic reduction. This process is catalyzed by a variety of enzymes known as nitroreductases, which are present in bacteria and fungi.

The reduction of the nitro group can proceed through a six-electron transfer to form the corresponding amine, with nitroso and N-hydroxylamino functional groups as intermediates. These intermediates are often highly reactive and can form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity. They can also participate in redox cycling, where they are repeatedly reduced and then re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anions. This futile cycling can lead to significant oxidative stress within the microbial cell, damaging proteins, lipids, and nucleic acids.

The long undecyl chain of 2-Nitro-2-undecylpropane-1,3-diol likely plays a crucial role in its interaction with cellular targets. Its lipophilic nature would facilitate its partitioning into and interaction with the lipid bilayers of microbial cell membranes. This could lead to a disruption of membrane integrity and function, a mechanism observed with other long-chain aliphatic compounds like fatty alcohols. nih.gov The disruption of the cell membrane would not only have a direct biocidal effect but would also facilitate the entry of the compound into the cell, where the nitro group can then be metabolically activated.

Therefore, the cellular targets of 2-Nitro-2-undecylpropane-1,3-diol in non-human biological systems are likely to be twofold:

The Cell Membrane: The undecyl chain may disrupt the structure and function of the cell membrane, leading to increased permeability and leakage of cellular contents.

Intracellular Macromolecules: Following entry into the cell and metabolic activation of the nitro group, the resulting reactive intermediates can target and damage DNA, proteins (particularly those with essential thiol groups), and other vital cellular components.

| Potential Cellular Target | Proposed Mechanism of Action | Key Molecular Components |

| Cell Membrane | Disruption of lipid bilayer integrity due to the lipophilic undecyl chain. | Phospholipids, membrane proteins |

| DNA | Covalent adduct formation and oxidative damage by reactive intermediates of nitro group reduction. | Nucleic acids |

| Proteins/Enzymes | Oxidation of critical functional groups (e.g., thiols) and covalent modification by reactive intermediates. | Cysteine residues, glutathione, nitroreductases |

Applications in Advanced Chemical Synthesis and Industrial Processes

Utilization as a Versatile Building Block in Organic Synthesis

Nitroalkanes and their derivatives are recognized as valuable and versatile intermediates in the field of organic chemistry. frontiersin.org They serve as readily available building blocks for the synthesis of a wide array of complex molecules, including natural products and active pharmaceutical ingredients. frontiersin.org The reactivity of the nitro group allows for a variety of chemical transformations, making these compounds ideal starting points for synthetic chemists. frontiersin.org

The structure of 2-Nitro-2-undecylpropane-1,3-diol, featuring a nitro group and two hydroxyl groups, offers multiple reactive centers. This multifunctionality allows it to be a versatile building block in the synthesis of more complex molecules. The hydroxyl groups can undergo esterification or etherification reactions, while the nitro group can be reduced to an amine or participate in various carbon-carbon bond-forming reactions. The long undecyl chain can be a desirable feature for introducing lipophilicity into a target molecule.

Role in the Development of Specialty Chemicals and Polymers

The development of specialty chemicals and polymers often relies on monomers with specific functional groups that can impart desired properties to the final material. While there is no direct documentation on the use of 2-Nitro-2-undecylpropane-1,3-diol in this capacity, its structure suggests potential. The diol functionality allows it to act as a monomer in the synthesis of polyesters and polyurethanes. google.comwikipedia.orgnih.gov The incorporation of the long undecyl chain and the nitro group into the polymer backbone could introduce unique properties such as increased hydrophobicity, altered solubility, and potential for further chemical modification.

Formulation as an Additive in Material Science

The properties of 2-Nitro-2-undecylpropane-1,3-diol suggest its potential use as an additive in material science, where specific molecules are incorporated into a material to modify its properties.

Energetic plasticizers are crucial components in advanced solid propellants and polymer-bonded explosives, serving to improve mechanical properties and lower the glass transition temperature of binders. advancionsciences.com These plasticizers are typically high-boiling organic liquids that can also enhance the energy content of the formulation. advancionsciences.com While specific studies on 2-Nitro-2-undecylpropane-1,3-diol as an energetic plasticizer are not available, related dinitropropane derivatives have been investigated for this purpose. advancionsciences.com The synthesis of derivatives of 2-Nitro-2-undecylpropane-1,3-diol, for instance through esterification of the diol groups with nitric acid, could potentially yield energetic compounds. The long undecyl chain would likely influence the plasticizing efficiency and compatibility with polymeric binders.

The vulcanization of rubber is a chemical process that involves the use of accelerators to control the curing reaction. While a wide range of organic compounds are used as accelerators, there is no specific information available on the use of 2-Nitro-2-undecylpropane-1,3-diol in rubber formulations. The potential for such an application would depend on its reactivity with the other components of the rubber compound under vulcanization conditions.

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

Nitroalkanes are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org The ease with which the nitro group can be transformed into other functional groups, particularly amines, makes them valuable intermediates. frontiersin.org For instance, the reduction of the nitro group in a chiral nitro-derivative provides access to a variety of bioactive amines. frontiersin.org

The compound 2-Nitro-2-undecylpropane-1,3-diol could serve as a precursor in the synthesis of various pharmaceutical compounds. The reduction of its nitro group would yield an amino-diol, a structural motif present in some biologically active molecules. The long undecyl chain could be advantageous in modulating the lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. While direct synthesis of pharmaceuticals from this specific compound is not documented, the general utility of nitroalkanes in medicinal chemistry suggests this as a potential area of application. frontiersin.orgadvancionsciences.com A related compound, 2-bromo-2-nitropropane-1,3-diol (Bronopol), has been used as a preservative in some topical pharmaceutical formulations. atamanchemicals.comcir-safety.org

Environmental Fate and Degradation Pathways

Degradation Kinetics and Mechanisms in Various Environmental Matrices

There is currently no published research detailing the degradation kinetics or mechanisms of 2-Nitro-2-undecylpropane-1,3-diol in environmental matrices such as soil, water, or sediment. Studies on processes like hydrolysis, photolysis, and biodegradation, which would determine the compound's half-life and breakdown pathways in the environment, have not been identified.

Investigation of Environmental Migration and Persistence

Specific data on the environmental migration and persistence of 2-Nitro-2-undecylpropane-1,3-diol is not available. Key indicators of environmental mobility, such as the soil adsorption coefficient (Koc) and bioconcentration factor (BCF), have not been experimentally determined or modeled for this compound. Without this information, a quantitative assessment of its potential to move between environmental compartments or to persist and accumulate is not possible.

Assessment of Environmental Transformations and Metabolites

There is no information available from laboratory or field studies to identify the transformation products or metabolites of 2-Nitro-2-undecylpropane-1,3-diol in the environment. Research into the potential biotic and abiotic transformation pathways and the chemical structures of any resulting degradants has not been published.

Future Research Directions and Emerging Paradigms

Innovation in Green Chemistry Synthesis Routes

The traditional synthesis of nitroalkane diols often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary future direction is the development of green and sustainable synthetic pathways. Research will likely focus on catalytic, one-pot reactions that improve atom economy and reduce the environmental impact.

Key areas for innovation include:

Catalytic Henry Reactions: Investigating novel, highly efficient, and recyclable catalysts for the condensation reaction between nitrotridecane and formaldehyde (B43269). This approach aims to replace stoichiometric bases with catalytic alternatives, minimizing waste and simplifying purification.

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the formation of the diol structure. Biocatalysis offers high selectivity under mild conditions (aqueous media, ambient temperature, and pressure), aligning perfectly with green chemistry principles.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. Flow reactors can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability while minimizing solvent usage.

Table 1: Comparison of Potential Synthesis Routes for 2-Nitro-2-undecylpropane-1,3-diol

| Synthesis Route | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Established methodology | High energy consumption, potential for hazardous byproducts, larger solvent volumes | Optimization for higher yield and reduced waste |

| Catalytic Henry Reaction | Higher atom economy, reduced waste, potential for catalyst recycling | Catalyst cost and stability, optimization of reaction conditions | Development of robust, low-cost, and highly selective catalysts |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign | Enzyme availability and stability, lower reaction rates | Enzyme engineering and discovery for specific substrate affinity |

| Continuous Flow Chemistry | Enhanced safety, precise process control, easy scalability, reduced footprint | High initial equipment cost, potential for channel clogging | Reactor design optimization, integration with real-time analytics |

Design and Synthesis of Novel Functionalized Derivatives with Tailored Properties

The diol and nitro functionalities of 2-Nitro-2-undecylpropane-1,3-diol are prime targets for chemical modification to create a library of novel derivatives with tailored properties. The long undecyl chain provides a lipophilic anchor, which can be advantageous for specific biological or material applications.

Future synthetic efforts will likely explore:

Esterification: The two hydroxyl groups can be esterified to produce a wide range of derivatives. For instance, reaction with acetyl nitrate (B79036) could yield dinitrate esters, potentially creating compounds with high energy density. researchgate.netnih.gov

Etherification: Formation of ether linkages could be used to attach other functional molecules, such as polymers or fluorescent tags, to study the compound's distribution and interactions.

Cyclization: Reaction with aldehydes or ketones could lead to the formation of 1,3-dioxane (B1201747) rings, which can alter the compound's polarity, stability, and biological activity. researchgate.net

Reduction of the Nitro Group: The nitro group can be reduced to an amine, creating a new focal point for further functionalization and dramatically altering the electronic properties of the molecule. This opens pathways to novel amino-diol derivatives.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

Nitro compounds are well-known for their broad spectrum of biological activities, particularly as antimicrobial agents. mdpi.comnih.gov The mechanism of action for many nitro-based antimicrobials involves intracellular reduction of the nitro group to form reactive nitro anion radicals and other cytotoxic species that damage cellular components. researchgate.netnih.gov A related compound, 2-bromo-2-nitropropane-1,3-diol, exerts its bactericidal effect through the catalytic oxidation of thiols, generating reactive oxygen species like superoxide (B77818) and peroxide. nih.gov

Future research must move beyond preliminary screening to a deep mechanistic understanding at the molecular level. This involves:

Target Identification: Utilizing proteomics and genomics to identify the specific cellular proteins, enzymes, or pathways that interact with 2-Nitro-2-undecylpropane-1,3-diol or its metabolites.

Redox Biology Studies: Investigating the compound's role in generating reactive oxygen species (ROS) or reactive nitrogen species (RNS) within target cells and understanding how these species contribute to its biological effect. nih.gov

Membrane Interaction Studies: Elucidating how the long undecyl chain facilitates interaction with and potential disruption of microbial cell membranes.

Enhanced Computational Predictions for Material Science Applications

The application of computational chemistry is emerging as a powerful tool for predicting the properties of new molecules, thereby guiding and accelerating experimental research. For 2-Nitro-2-undecylpropane-1,3-diol and its derivatives, computational methods can provide invaluable insights into their potential use in material science.

Emerging paradigms in this area include:

Density Functional Theory (DFT): Using DFT to calculate electronic structure, molecular electrostatic potential, and thermodynamic properties. researchgate.net These calculations can help predict the reactivity, stability, and potential as an energetic material or as a precursor for polymer synthesis.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different environments (e.g., in a polymer matrix or at an interface). MD simulations can predict physical properties such as glass transition temperature, viscosity, and diffusion coefficients.

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models that correlate the molecular structure of various derivatives with specific properties. This would enable the rapid virtual screening of large libraries of potential derivatives to identify candidates with desired characteristics for applications such as plasticizers or specialty coatings.

Table 2: Computational Methods and Their Applications

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, bond energies, thermodynamic stability | Energetic materials, reaction mechanism analysis |

| Molecular Dynamics (MD) | Polymer compatibility, diffusion coefficients, mechanical properties | Polymer science, plasticizer design |

| QSPR | Correlation of structure with physical or biological properties | High-throughput virtual screening, targeted synthesis |

Development of Sustainable Production Methods and Waste Minimization Strategies

Building on the principles of green chemistry, a significant future direction is the holistic development of sustainable production processes. This extends beyond the synthesis reaction itself to encompass the entire lifecycle of the compound, from raw materials to final product isolation and waste treatment.

Key strategies for development include:

Use of Bio-based Feedstocks: Investigating the potential to derive starting materials, such as the undecyl component, from renewable bio-based sources instead of petroleum-based feedstocks.

Solvent Selection and Recycling: Prioritizing the use of greener solvents (e.g., water, supercritical CO2, or bio-based solvents) and implementing efficient solvent recycling protocols to minimize waste.

Waste Valorization: Developing methods to convert byproducts and waste streams into valuable chemicals, moving towards a circular economy model. For example, byproducts from one reaction step could be used as reagents in another.

By focusing on these emerging research directions, the scientific community can systematically explore and harness the potential of 2-Nitro-2-undecylpropane-1,3-diol, paving the way for new materials and technologies developed through sustainable and efficient chemical practices.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Bromo-2-nitropropane-1,3-diol |

| 2-Nitro-2-undecylpropane-1,3-diol |

| Formaldehyde |

| Nitrotridecane |

| Superoxide |

| Peroxide |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-nitro-2-undecylpropane-1,3-diol, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves introducing the nitro group via nitration or nucleophilic substitution. Key steps include protecting the diol moiety (e.g., acetylation) to prevent side reactions and controlled reduction using agents like triethylsilane ( ). For example, bromination of precursor compounds followed by nitro-group substitution under anhydrous conditions (e.g., using NaNO₂ in acidic media) is effective. Reaction yields are optimized at temperatures between 0–5°C to minimize decomposition ( ).

Q. Which analytical techniques are most effective for characterizing 2-nitro-2-undecylpropane-1,3-diol?

- Methodological Answer :

- GC-MS : Use heptafluorobutyric anhydride (HFBA) derivatization to enhance volatility. Electron ionization (EI) at 70 eV with a DB-5MS column (30 m × 0.25 mm) resolves nitro-diol derivatives ().

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms structural integrity. Key signals include hydroxyl protons (δ 4.8–5.2 ppm) and nitro-group carbons (δ 90–100 ppm) ( ).

- High-Resolution Mass Spectrometry (HRMS) : Positive electrospray ionization (ESI) with m/z accuracy < 2 ppm validates molecular weight ( ).

Q. What safety protocols are recommended for handling 2-nitro-2-undecylpropane-1,3-diol?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant lab coats, and goggles ( ).

- Ventilation : Use fume hoods to limit inhalation exposure (IARC Group 2B carcinogen classification) ().

- Waste Disposal : Segregate as halogenated organic waste and incinerate at > 850°C to prevent environmental release ( ).

Advanced Research Questions

Q. How does the nitro group influence the compound’s stability under environmental conditions (e.g., UV, pH)?

- Methodological Answer :

-

Photodegradation : UV exposure (λ = 254 nm) generates nitro radicals, detected via ESR spectroscopy. Degradation follows pseudo-first-order kinetics (t₁/₂ = 12 h at 25°C) ( ).

-

pH Stability : Hydrolysis accelerates under alkaline conditions (pH > 9). Use buffered solutions (pH 5–7) for long-term storage ().

Condition Degradation Pathway Analytical Tool Reference UV Light Radical formation ESR spectroscopy Alkaline pH Hydrolysis to nitrite ions Ion chromatography

Q. What mechanistic insights explain the catalytic activity of metal complexes derived from this compound?

- Methodological Answer :

- Coordination Chemistry : The diol’s hydroxyl groups bind transition metals (e.g., Co³⁺, V⁵⁺), forming stable complexes for oxidation catalysis ( ).

- Redox Mechanisms : In situ UV-Vis spectroscopy shows metal-centered redox cycles (e.g., V⁵⁺ ↔ V⁴⁺) during peroxide activation. Kinetic studies reveal rate-determining O–O bond cleavage ( ).

Q. How can trace amounts of 2-nitro-2-undecylpropane-1,3-diol be quantified in biological matrices?

- Methodological Answer :

-

Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes matrix interferents.

-

Quantification : Isotope dilution mass spectrometry (IDMS) using ¹³C-labeled internal standards improves accuracy (detection limit: 0.1 ppb) ().

Matrix Method Internal Standard Reference Serum/Plasma LC-MS/MS with IDMS ¹³C₆-labeled analog Environmental GC-MS with HFBA derivatization D₅-nitro-diol

Key Considerations for Experimental Design

- Contradictions in Data : While highlights environmental persistence, notes instability under UV light. Researchers must balance storage conditions (dark, neutral pH) to reconcile these findings.

- Advanced Synthesis : For enantioselective synthesis, chiral catalysts (e.g., BINOL-derived ligands) could optimize stereochemical outcomes (extrapolated from ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.